1-Methoxy-3-phenylimidazolidin-2-one
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Overview
Description
1-Methoxy-3-phenylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an imidazolidinone ring substituted with a methoxy group at the first position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-phenylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methoxyamine, followed by cyclization to form the imidazolidinone ring. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted imidazolidinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo-imidazolidinone derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Scientific Research Applications
1-Methoxy-3-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methoxy-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-3-phenylimidazolidin-2-one can be compared with other similar compounds, such as:
1-Phenylimidazolidin-2-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Phenylimidazolidin-4-one: Differently substituted imidazolidinone with distinct chemical properties and applications.
1-Methoxy-3-methylimidazolidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
52420-43-6 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-methoxy-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-12-8-7-11(10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
MYNMDQQTJFGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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